

2,5,5-Trimethyl-2-hexene chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

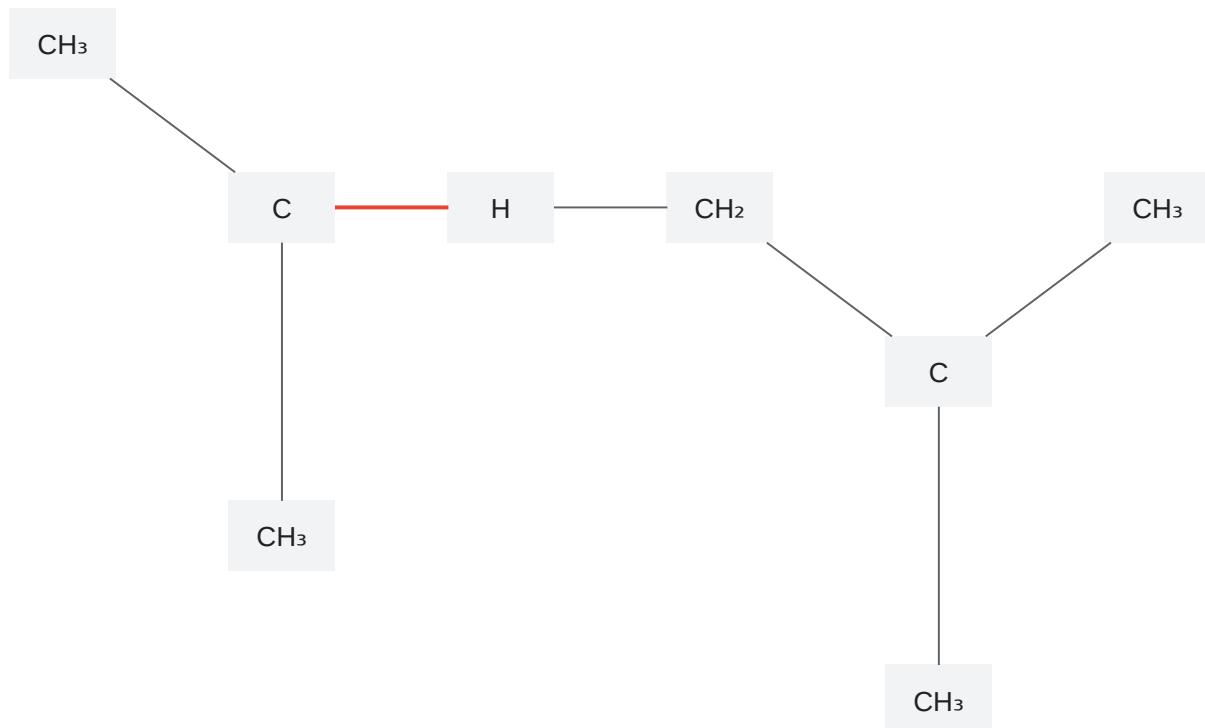
Compound of Interest

Compound Name: 2,5,5-Trimethyl-2-hexene

Cat. No.: B2926433

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2,5,5-Trimethyl-2-hexene**


For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,5-Trimethyl-2-hexene is a branched-chain olefin with the chemical formula C₉H₁₈.^[1] As a trisubstituted alkene, its structure is characterized by a carbon-carbon double bond at the second position, with methyl groups attached to the second carbon and two methyl groups on the fifth carbon. This specific arrangement of alkyl groups around the double bond sterically hinders the π-system, which significantly influences its reactivity compared to less substituted alkenes. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and common experimental workflows, serving as a critical resource for its application in organic synthesis and materials science.

Molecular Structure and Identification

The unique structure of **2,5,5-trimethyl-2-hexene** dictates its chemical behavior. The presence of a bulky tert-butyl group at one end of the molecule and the trisubstituted nature of the double bond are key features for synthetic chemists to consider.

[Click to download full resolution via product page](#)

Caption: 2D Chemical Structure of **2,5,5-Trimethyl-2-hexene**.

Key Identifiers:

- IUPAC Name: 2,5,5-trimethylhex-2-ene[1]
- CAS Number: 40467-04-7[2][3]
- Molecular Formula: C_9H_{18} [1][4]
- Molecular Weight: 126.24 g/mol [1][5][6]
- Synonyms: 2,5,5-Trimethylhex-2-ene, 2-Hexene, 2,5,5-trimethyl-[7]

Physicochemical Properties

The physical properties of **2,5,5-trimethyl-2-hexene** are consistent with those of a non-polar hydrocarbon of its molecular weight. It is a flammable liquid under standard conditions.

Property	Value	Source(s)
Molecular Weight	126.24 g/mol	[1]
Boiling Point	134.1 °C at 760 mmHg	[4]
Density	0.74 g/cm ³	
Refractive Index	1.424	
Flash Point	16.8 °C	
Vapor Pressure	10.1 mmHg at 25°C	

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of **2,5,5-trimethyl-2-hexene**. Spectral data is available through various databases.[\[1\]](#)[\[8\]](#)

- ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a singlet for the nine protons of the sterically equivalent methyl groups of the tert-butyl group (~0.9 ppm), singlets for the two methyl groups attached to the double bond (~1.6-1.7 ppm), a signal for the allylic methylene protons (~1.9-2.0 ppm), and a signal for the vinyl proton (~5.1-5.3 ppm).
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton, showing distinct signals for the quaternary carbons of the double bond and the tert-butyl group, as well as signals for the various methyl and methylene carbons.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C=C stretching vibration for a trisubstituted alkene around 1670-1680 cm⁻¹.[\[1\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern is typically dominated by the loss of alkyl

fragments, with a prominent peak corresponding to the stable tert-butyl cation.[1][9]

Chemical Reactivity and Stability

Reactivity: The primary site of reactivity in **2,5,5-trimethyl-2-hexene** is the carbon-carbon double bond. Its trisubstituted nature makes it nucleophilic and susceptible to electrophilic addition reactions.

- **Electrophilic Addition:** It readily undergoes reactions such as hydrogenation to form 2,5,5-trimethylhexane, halogenation (with Cl₂, Br₂), and hydrohalogenation (with HCl, HBr). The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon.
- **Oxidation:** It can be cleaved by strong oxidizing agents like ozone (ozonolysis) or potassium permanganate to yield ketone and carboxylic acid fragments.

Stability: The compound is stable under normal storage conditions.[10] However, it is a flammable liquid and its vapors can form explosive mixtures with air.[10][11] It should be stored in a cool, well-ventilated area away from sources of ignition.[11][12]

Applications: Due to its branched structure and alkene functionality, **2,5,5-trimethyl-2-hexene** serves as a valuable intermediate in organic synthesis.[4]

- **Fine Chemicals:** It is used in the production of specialty chemicals, including fragrances and flavoring agents.[4]
- **Polymer Science:** The alkene group allows for its use in polymer modification.[4]
- **Research:** It is utilized in academic settings for studying the mechanisms of reactions involving sterically hindered olefins.[4]

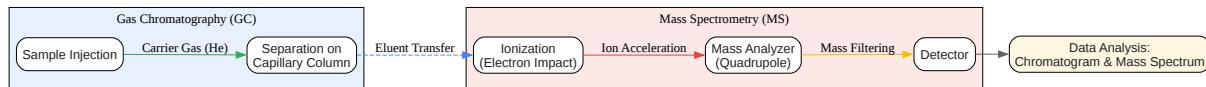
Experimental Protocols

Conceptual Synthesis: Dehydration of 2,5,5-Trimethyl-2-hexanol

A common laboratory-scale synthesis for alkenes is the acid-catalyzed dehydration of a corresponding alcohol.

Causality: The mechanism involves protonation of the alcohol's hydroxyl group by a strong acid (e.g., H_2SO_4 or H_3PO_4), forming a good leaving group (water). Departure of water generates a carbocation intermediate. A subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) forms the double bond. For 2,5,5-trimethyl-2-hexanol, the formation of the more substituted (and thus more stable) Zaitsev product, **2,5,5-trimethyl-2-hexene**, is favored.

Step-by-Step Methodology:


- **Reaction Setup:** In a round-bottom flask equipped with a distillation head, add 2,5,5-trimethyl-2-hexanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
- **Heating:** Gently heat the mixture to a temperature sufficient to distill the alkene product as it is formed (boiling point $\sim 134^\circ\text{C}$). This removal of the product from the reaction mixture shifts the equilibrium towards the product side, maximizing the yield.
- **Workup:** Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.
- **Drying and Purification:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and purify by fractional distillation.

Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile organic compounds like **2,5,5-trimethyl-2-hexene**.

Self-Validating System: The GC component separates the sample into its individual components based on their volatility and interaction with the stationary phase. The MS component then fragments each component and detects the fragments based on their mass-to-charge ratio, providing a "fingerprint" for identification. A pure sample will yield a single major

peak in the chromatogram with a corresponding mass spectrum that matches the known spectrum of the target compound.

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for purity determination using GC-MS.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the **2,5,5-trimethyl-2-hexene** sample in a volatile organic solvent (e.g., hexane or dichloromethane).
- Injection: Inject a small volume (typically 1 μ L) of the prepared sample into the heated GC injection port.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up, allowing for the separation of compounds based on their boiling points.
- Ionization: As components elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons, causing ionization and fragmentation.
- Mass Analysis: The resulting charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
- Detection and Analysis: A detector records the abundance of each fragment. The resulting data is displayed as a mass spectrum. The total ion current is plotted against retention time to generate a chromatogram, where the area of each peak corresponds to the relative amount of that component.

Safety and Handling

2,5,5-Trimethyl-2-hexene is a flammable liquid and vapor.[11]

- Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[11] All equipment used during handling must be grounded to prevent static discharge.[11][12] Use non-sparking tools and explosion-proof electrical equipment.[11]
- Handling: Handle in a well-ventilated place and wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[12] Avoid contact with skin and eyes.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12]

References

- **2,5,5-Trimethyl-2-hexene.**
- **2,5,5-Trimethyl-2-Hexene.** MySkinRecipes. [Link]
- 2,3,5-Trimethyl-2-hexene.
- 2-Hexene, 2,5,5-trimethyl-. SpectraBase. [Link]
- 2-Hexene, 3,5,5-trimethyl-. NIST WebBook. [Link]
- SAFETY DATA SHEET for 3,5,5-Trimethyl-1-hexene. Chem Service. [Link]
- **2,5,5-Trimethyl-2-hexene.** Chemsoc. [Link]
- **2,5,5-Trimethyl-2-hexene.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,5,5-Trimethyl-2-hexene | C9H18 | CID 545914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,5-Trimethyl-2-hexene | 40467-04-7 [chemicalbook.com]
- 3. 2,5,5-Trimethyl-2-hexene | CAS#:40467-04-7 | Chemsoc [chemsoc.com]
- 4. 2,5,5-Trimethyl-2-Hexene [myskinrecipes.com]

- 5. 2,3,5-Trimethyl-2-hexene | C9H18 | CID 14713429 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. 2,5,5-Trimethyl-2-Hexene - CAS:40467-04-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Hexene, 3,5,5-trimethyl- [webbook.nist.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. [2,5,5-Trimethyl-2-hexene chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2926433#2-5-5-trimethyl-2-hexene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com